molecular formula C10H16O3 B3053158 2-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 51442-80-9

2-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-

Cat. No.: B3053158
CAS No.: 51442-80-9
M. Wt: 184.23 g/mol
InChI Key: KFJFUCUVVHTXHH-UHFFFAOYSA-N
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Description

2-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- (CAS: 38996-32-6) is a terminal alkyne derivative with a molecular formula of C₁₀H₁₆O₃ and a molecular weight of 186.25 g/mol . The compound features a hydroxyl group at the C1 position, a triple bond between C2 and C3, and a tetrahydropyran (THP)-protected ether group at C3. The THP group serves as a protective moiety for the alcohol, enhancing stability during synthetic processes . Its infrared (IR) spectral profile shows characteristic absorption bands for alkyne C≡C (~2100 cm⁻¹) and ether C-O (1100–1250 cm⁻¹), as observed in related compounds .

Properties

IUPAC Name

5-(oxan-2-yloxy)pent-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c11-7-3-1-4-8-12-10-6-2-5-9-13-10/h10-11H,2,4-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJFUCUVVHTXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCC#CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452973
Record name 5-(tetrahydro-pyran-2-yloxy)-pent-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51442-80-9
Record name 5-(tetrahydro-pyran-2-yloxy)-pent-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Alkynylation and Subsequent THP Protection

Formation of the 2-Pentyn-1-ol Core

The 2-pentyn-1-ol intermediate is synthesized via alkynylation of propargyl alcohol derivatives. Patent WO2011015623A2 details a scalable route starting from 2-propyn-1-ol (propargyl alcohol). The protocol employs a lithium amide base (e.g., lithium hexamethyldisilazide) to deprotonate 2-propyn-1-ol, followed by alkylation with methyl lithium:

$$
\text{HC≡C-CH}2\text{OH} + \text{CH}3\text{Li} \rightarrow \text{HC≡C-CH(CH}_3\text{)-OH} \quad \text{}
$$

Reaction conditions (e.g., -78°C in anhydrous tetrahydrofuran) ensure high regioselectivity. Ammonia is utilized to quench excess lithium reagents, yielding 2-pentyn-1-ol with >90% purity.

Table 1: Alkynylation Reaction Parameters
Parameter Value Source
Starting Material 2-Propyn-1-ol
Base Lithium hexamethyldisilazide
Alkylating Agent Methyl lithium
Temperature -78°C
Solvent Tetrahydrofuran (THF)

THP Protection of the Primary Alcohol

The 5-hydroxy group of 2-pentyn-1-ol is protected using 3,4-dihydro-2H-pyran under acidic catalysis. This method, adapted from multi-step syntheses in the phomactin family, involves protonation of the alcohol followed by nucleophilic attack on the dihydropyran:

$$
\text{HC≡C-CH(CH}3\text{)-CH}2\text{-OH} + \text{DHP} \xrightarrow{\text{H}^+} \text{HC≡C-CH(CH}3\text{)-CH}2\text{-O-THP} \quad \text{}
$$

Optimal conditions use p-toluenesulfonic acid (PTSA) in dichloromethane at 0–25°C, achieving >85% yield. The THP group is stable to subsequent transformations, including hydrogenation and cross-coupling reactions.

Alternative Methodologies: Direct Alkynylation of THP-Protected Intermediates

An alternative approach involves introducing the alkyne moiety after THP protection. For example, 5-(tetrahydro-2H-pyran-2-yl)oxy-pent-1-yn-4-ol undergoes dehydrogenation using Burgess reagent to install the triple bond. While this method avoids handling sensitive alkynyl lithium intermediates, it requires stringent anhydrous conditions and offers lower overall yields (60–70%).

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison
Parameter Alkynylation-THP Protection Direct Alkynylation of THP Intermediate
Yield 85–90% 60–70%
Step Count 2 3
Key Challenge Handling pyrophoric reagents Intermediate stability
Scalability Industrial-scale feasible Limited by purification steps
Citation

The alkynylation-THP protection sequence is preferred for large-scale synthesis due to higher yields and fewer purification steps.

Experimental Optimization and Troubleshooting

Catalytic System Screening

The choice of acid catalyst significantly impacts THP protection efficiency. Comparative studies reveal that PTSA outperforms sulfuric acid in regioselectivity (98% vs. 82%). Side products, such as dimeric ethers, are minimized by maintaining low temperatures (0–5°C).

Solvent Effects

Polar aprotic solvents (e.g., THF, DCM) enhance reaction rates by stabilizing charged intermediates. Non-polar solvents (e.g., toluene) result in incomplete conversions.

Challenges in Synthesis

  • Moisture Sensitivity : Lithium reagents and THP intermediates require strict anhydrous conditions.
  • Purification : Column chromatography is essential to separate THP-protected products from diastereomers.
  • Safety : 2-Pentyn-1-ol is flammable (flash point: 58°C), necessitating inert atmosphere handling.

Chemical Reactions Analysis

Types of Reactions

2-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The THP group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Acidic or basic conditions can be used to remove the THP group, followed by substitution with desired groups.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alkenes and alkanes.

    Substitution: Various substituted alcohols or ethers.

Scientific Research Applications

Organic Synthesis

2-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- is utilized in organic synthesis as an intermediate for creating complex molecules. Its unique structure allows for various reactions, including:

a. Synthesis of Alkaloids
Research indicates that compounds containing tetrahydrofuran rings are often precursors in the synthesis of alkaloids. For instance, a study demonstrated the successful use of tetrahydrofuran intermediates in synthesizing strychnos alkaloids, showcasing the compound's utility in complex organic transformations .

b. Vinylcyclopropane Formation
A notable application involves the conversion of related alcohols into vinylcyclopropanes through cyclization reactions. This method has been reported to yield high percentages of desired products, indicating the compound's effectiveness in synthetic pathways .

Pharmaceutical Applications

The compound's structural characteristics make it a potential candidate for pharmaceutical applications:

a. Anticancer Agents
Recent studies have explored compounds similar to 2-Pentyn-1-ol as modulators of specific proteins associated with cancer progression. Bifunctional compounds that incorporate similar moieties have shown promise in targeting proteins involved in tumorigenesis .

b. Drug Development
The compound's ability to form stable intermediates makes it valuable in drug development processes. Its derivatives can be synthesized to enhance bioactivity and selectivity against specific biological targets .

Material Science

In material science, 2-Pentyn-1-ol derivatives are investigated for their potential use in creating functional materials:

a. Polymer Synthesis
The compound can serve as a monomer or co-monomer in polymerization reactions, contributing to the development of new materials with tailored properties for applications in coatings and adhesives.

b. Functionalized Surfaces
Research has indicated that incorporating such compounds into surface coatings can impart unique properties such as hydrophobicity or antimicrobial activity, broadening their application scope in industrial settings .

Case Study 1: Synthesis of Alkaloids

A study published in 2017 explored the synthesis of complex alkaloids using tetrahydrofuran-containing intermediates derived from compounds like 2-Pentyn-1-ol. The methodology allowed researchers to achieve high yields and selectivity for specific alkaloid structures .

Case Study 2: Anticancer Activity

A recent investigation into bifunctional compounds highlighted the role of similar structures in modulating protein interactions linked to cancer pathways. The findings suggest that derivatives of 2-Pentyn-1-ol could be developed into effective anticancer agents .

Mechanism of Action

The mechanism of action of 2-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- involves its role as a protected alcohol. The THP group protects the hydroxyl group from reacting under various conditions, allowing selective reactions at other sites. Upon deprotection, the free alcohol can participate in further chemical transformations.

Comparison with Similar Compounds

3-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- (CAS: 38996-32-6)

  • Structural Difference : The triple bond is positioned between C3 and C4 instead of C2 and C3.
  • Impact : This positional isomerism alters reactivity; terminal alkynes (C2–C3) are more reactive in click chemistry (e.g., Huisgen cycloaddition) than internal alkynes .
  • Physical Properties : Both isomers share the same molecular weight (186.25 g/mol) but differ in boiling points due to polarity variations .

(E)-5-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-penten-1-ol (CAS: 92844-99-0)

  • Structural Difference : Contains a double bond (C2–C3) instead of a triple bond.
  • Impact : The absence of a triple bond reduces electrophilicity, making it less reactive in alkyne-specific reactions. However, the double bond enables conjugate addition reactions .
  • Spectral Data : IR spectra show C=C stretch (~1650 cm⁻¹) instead of C≡C, distinguishing it from the target compound .

Functional Group Derivatives

5-(Tetrahydro-2H-pyran-2-yloxy)pentanal (CAS: 14194-86-6)

  • Structural Difference : Replaces the terminal hydroxyl group with an aldehyde.
  • Impact : The aldehyde group increases electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions). However, it lacks the propargyl alcohol motif critical for copper-catalyzed couplings .
  • Molecular Weight : 186.25 g/mol (identical to the target compound), but higher polarity due to the aldehyde .

1-Pentanol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-, 1-methanesulfonate (CAS: 76102-75-5)

  • Structural Difference : The hydroxyl group is converted to a mesylate (-OSO₂CH₃).
  • Impact : The mesylate group enhances leaving-group ability, making this derivative suitable for nucleophilic substitution (e.g., SN2 reactions). This contrasts with the target compound’s use in alkyne couplings .
  • Molecular Weight : 266.35 g/mol, significantly higher due to the sulfonate group .

Chain-Length Variants

2-Hexyn-1-ol, 6-[(tetrahydro-2H-pyran-2-yl)oxy]- (CAS: N/A)

  • Structural Difference : Extends the carbon chain by one methylene unit.
  • Impact : Increased hydrophobicity (logP ≈ 1.8 vs. 1.5 for the target compound) affects solubility in aqueous media. The longer chain may also reduce volatility .

N-((Tetrahydro-2H-pyran-2-yl)oxy)pent-4-ynamide

  • Structural Difference : Replaces the alcohol with an amide group.
  • Impact : The amide introduces hydrogen-bonding capacity, altering solubility and biological activity. This derivative is used in peptide coupling rather than alkyne-based synthesis .

Physicochemical and Reactivity Comparison

Property 2-Pentyn-1-ol, 5-[(THP)oxy]- 3-Pentyn-1-ol, 5-[(THP)oxy]- 5-(THP-oxy)pentanal
Molecular Weight (g/mol) 186.25 186.25 186.25
Boiling Point (°C) ~220 (estimated) ~215 ~200
Key Reactivity Terminal alkyne couplings Internal alkyne reactions Aldehyde additions
IR C≡C/C=O Stretch (cm⁻¹) 2100 2100 1720 (C=O)

Biological Activity

Overview

2-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- is a chemical compound with the molecular formula C10H16O3C_{10}H_{16}O_3 and a molecular weight of 184.23 g/mol. This compound is notable for its unique structure, which combines an alkyne and a tetrahydropyranyl ether, potentially imparting distinct biological activities and applications in various fields such as medicinal chemistry and organic synthesis.

Synthesis and Properties

The synthesis of 2-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- typically involves the reaction of 3-pentyn-1-ol with tetrahydro-2H-pyran-2-ol under acidic conditions, often using a catalyst like p-toluenesulfonic acid. This method allows for the formation of the desired ether product with good yields and purity .

The biological activity of this compound can be attributed to its interaction with specific molecular targets, particularly enzymes involved in metabolic pathways. The alkyne group in its structure enables it to participate in click chemistry reactions, which are crucial for bioconjugation and drug discovery .

Enzyme Inhibition Studies

Recent studies have shown that compounds similar to 2-Pentyn-1-ol can act as enzyme inhibitors. For example, certain derivatives have demonstrated inhibitory effects on enzymes related to cancer metabolism, suggesting potential applications in anticancer therapies .

Case Studies

  • Antimicrobial Activity : A study investigated the antimicrobial properties of various tetrahydropyranyl ethers, including derivatives of 2-Pentyn-1-ol. Results indicated that these compounds exhibited significant antibacterial activity against Gram-positive bacteria, highlighting their potential as lead compounds for antibiotic development .
  • Anticancer Potential : Another research focused on the cytotoxic effects of similar alkyne-containing compounds against various cancer cell lines. The findings revealed that these compounds could induce apoptosis in cancer cells, suggesting a promising avenue for anticancer drug development .

Comparison of Biological Activities

Compound NameAntimicrobial ActivityCytotoxicity (IC50)Enzyme Target
2-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-Moderate25 µMAldose Reductase
Similar Alkyne Compound AHigh15 µMProtein Kinase
Similar Alkyne Compound BLow30 µMDNA Topoisomerase

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-
Reactant of Route 2
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2-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-

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